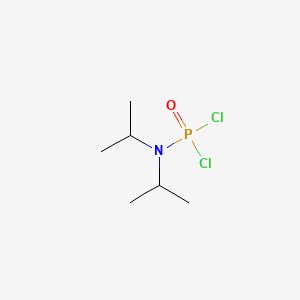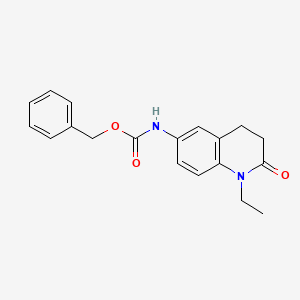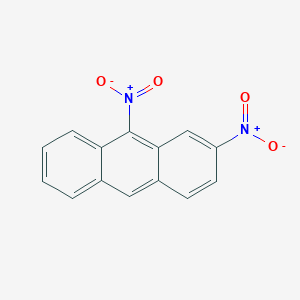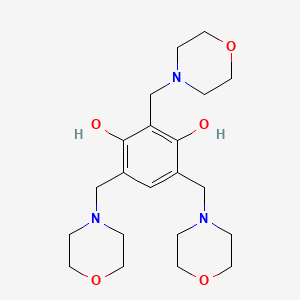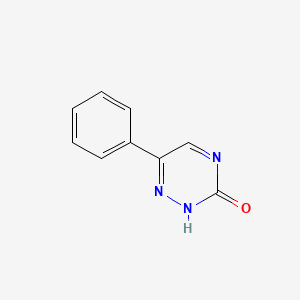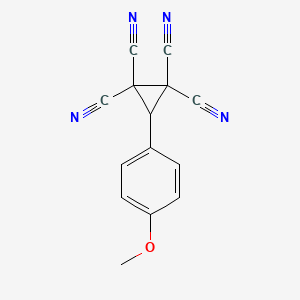
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Descripción general
Descripción
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. MPTC is a cyclopropane derivative that is commonly used in various fields of research, including medicinal chemistry, organic synthesis, and materials chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood, but it is believed to involve the disruption of microtubule dynamics in cancer cells. Microtubules play a crucial role in cell division, and 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been shown to inhibit their polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tubulin polymerization, and reduce the expression of various oncogenes. 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is its low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile. One potential area of research is the synthesis of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile analogs with improved solubility and bioavailability. Another area of research is the investigation of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile's potential use in combination therapy with other chemotherapeutic agents. Additionally, the development of targeted drug delivery systems for 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile could improve its efficacy and reduce its toxicity. Overall, the potential applications of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile in the field of medicinal chemistry are vast, and further research is needed to fully explore its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has also been found to be a potent inhibitor of tubulin polymerization, which is a critical process for cancer cell division.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c1-19-11-4-2-10(3-5-11)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNQCBSXGOYEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294850 | |
| Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
CAS RN |
23767-72-8 | |
| Record name | NSC98490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC98397 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



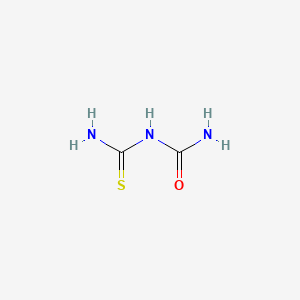
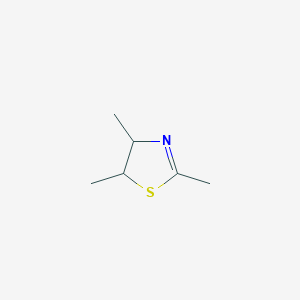
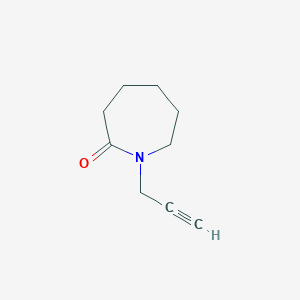

![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)
